molecular formula C20H27N3O4 B3753331 ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE

ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE

Cat. No.: B3753331
M. Wt: 373.4 g/mol
InChI Key: GENIJMPUCADACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group, a morpholine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the morpholine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-METHOXY-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE: Similar structure but with a dimethylamino group instead of a morpholine ring.

    ETHYL 6-METHOXY-4-{[3-(PIPERIDIN-1-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE is unique due to the presence of the morpholine ring, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

ethyl 6-methoxy-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-3-27-20(24)17-14-22-18-6-5-15(25-2)13-16(18)19(17)21-7-4-8-23-9-11-26-12-10-23/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENIJMPUCADACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-METHOXY-4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.